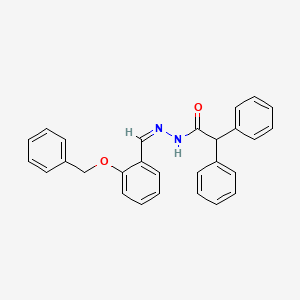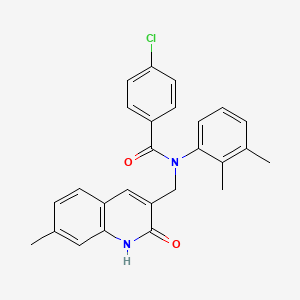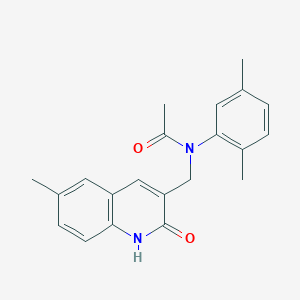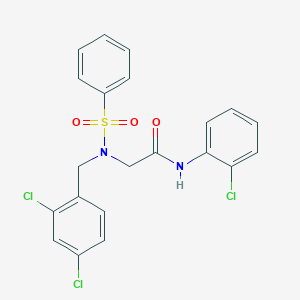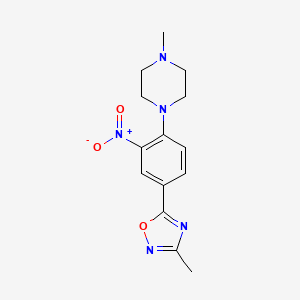
3-methyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies suggest that this compound exerts its biological activity by interacting with specific cellular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of matrix metalloproteinase-2, which is involved in the progression of cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. Moreover, it has also been shown to exhibit antimicrobial activity against a range of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole offers several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Moreover, it exhibits a range of biological activities, which makes it a versatile tool for studying various cellular processes. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 3-methyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole. One potential avenue of investigation is the development of this compound as an anticancer agent. Further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacokinetic properties. Additionally, this compound could be investigated for its potential use as a fluorescent probe for the detection of metal ions. Finally, studies could be conducted to investigate the potential of this compound as an antimicrobial agent against a range of bacterial strains.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in preclinical studies as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. This compound offers several advantages for lab experiments, including its ease of synthesis and diverse biological activities. However, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-methyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde and 3-methyl-1,2,4-oxadiazol-5-amine in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be isolated and purified using standard techniques.
Aplicaciones Científicas De Investigación
3-methyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug development. This compound has shown promising results in preclinical studies as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Moreover, it has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
3-methyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-10-15-14(22-16-10)11-3-4-12(13(9-11)19(20)21)18-7-5-17(2)6-8-18/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQKCDFJSXJHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

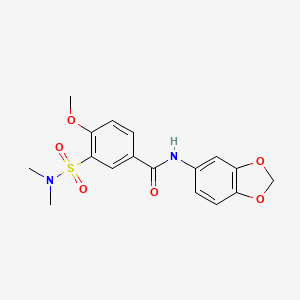

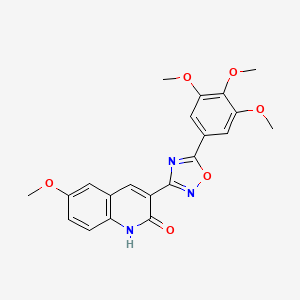
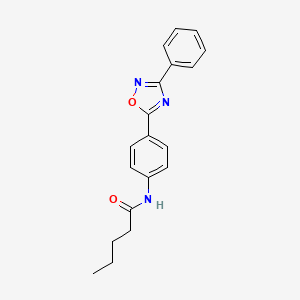
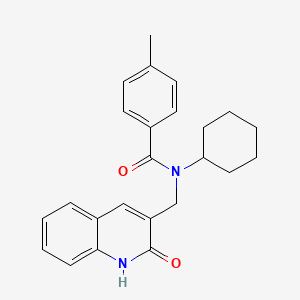


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7696715.png)
